An In-depth Technical Guide on 2',3'-Difluoro-4'-methylacetophenone
An In-depth Technical Guide on 2',3'-Difluoro-4'-methylacetophenone
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Experimental data for 2',3'-Difluoro-4'-methylacetophenone is limited in publicly available scientific literature. This guide provides a comprehensive overview of its known properties, supplemented with predicted data and established methodologies for its synthesis and characterization based on analogous compounds.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₈F₂O | [1][3] |
| Molecular Weight | 170.16 g/mol | [1][3] |
| IUPAC Name | 1-(2,3-difluoro-4-methylphenyl)ethanone | |
| Physical Form | Liquid | |
| CAS Number | 261763-30-8 | [1][2][3] |
| Predicted XlogP | 2.2 | [4] |
Note: Boiling point, melting point, density, and solubility data are not currently available in the searched literature. For comparison, the related isomer 3',4'-Difluoro-2'-methylacetophenone shares the same molecular weight.[4]
Proposed Synthesis
A specific, validated experimental protocol for the synthesis of 2',3'-Difluoro-4'-methylacetophenone is not available in the reviewed literature. However, a plausible synthetic route is the Friedel-Crafts acylation of 1,2-difluoro-3-methylbenzene. This well-established reaction is a common method for the preparation of aromatic ketones.
Caption: Proposed workflow for the synthesis of 2',3'-Difluoro-4'-methylacetophenone.
General Experimental Protocol for Proposed Synthesis
This protocol is a general procedure for a Friedel-Crafts acylation and would require optimization for the specific synthesis of 2',3'-Difluoro-4'-methylacetophenone.
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Reaction Setup: To a stirred solution of 1,2-difluoro-3-methylbenzene in a suitable inert solvent (e.g., dichloromethane (B109758) or carbon disulfide) under an inert atmosphere (e.g., nitrogen or argon) and cooled in an ice bath, add a Lewis acid (e.g., aluminum chloride) portion-wise.
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Addition of Acylating Agent: Slowly add acetyl chloride or acetic anhydride to the reaction mixture, maintaining the temperature at 0-5 °C.
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Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours. Monitor the reaction progress by a suitable technique (e.g., Thin Layer Chromatography or Gas Chromatography).
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Work-up: Carefully quench the reaction by slowly pouring the mixture into a beaker of ice and dilute hydrochloric acid.
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Extraction: Separate the organic layer and extract the aqueous layer with the reaction solvent. Combine the organic layers.
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Washing and Drying: Wash the combined organic layers with a saturated solution of sodium bicarbonate and then with brine. Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate (B86663) or sodium sulfate).
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Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by vacuum distillation or column chromatography to yield 2',3'-Difluoro-4'-methylacetophenone.
Spectroscopic Characterization
Experimental spectra for 2',3'-Difluoro-4'-methylacetophenone are not available. The following sections describe the expected spectral characteristics based on its structure and by comparison with similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the acetyl protons, and the methyl protons. The aromatic region will be complex due to fluorine-proton coupling.
¹³C NMR: The carbon NMR spectrum will show characteristic signals for the carbonyl carbon, the carbons of the aromatic ring (with C-F couplings), and the two methyl carbons.
Predicted/Comparative NMR Data
| Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Acetyl Protons (-COCH₃) | 2.5 - 2.7 (singlet) | ~28-32 |
| Aromatic Methyl Protons (-CH₃) | 2.2 - 2.4 (singlet or doublet due to F-coupling) | ~15-20 |
| Aromatic Protons | 6.9 - 7.8 (complex multiplets) | 115 - 160 (with C-F splitting) |
| Carbonyl Carbon (C=O) | - | ~195-205 |
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by a strong absorption band for the carbonyl group and various bands corresponding to the aromatic ring and C-F bonds.
Expected IR Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) |
| C=O Stretch (Ketone) | 1680 - 1700 |
| C-H Stretch (Aromatic) | 3000 - 3100 |
| C-H Stretch (Aliphatic) | 2850 - 3000 |
| C=C Stretch (Aromatic) | 1450 - 1600 |
| C-F Stretch | 1100 - 1300 |
Mass Spectrometry (MS)
In mass spectrometry with electron ionization (EI), the molecular ion peak (M⁺) would be observed at m/z 170. The fragmentation pattern is expected to show a prominent peak corresponding to the loss of a methyl group ([M-15]⁺) to form a stable acylium ion, and a peak for the acetyl cation ([CH₃CO]⁺) at m/z 43.
General Experimental Protocols for Spectroscopic Analysis
Caption: General workflow for spectroscopic analysis.
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NMR Spectroscopy:
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Sample Preparation: Dissolve approximately 10-20 mg of the compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) containing a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard.
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Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer. For ¹³C NMR, a proton-decoupled spectrum is typically obtained.
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Data Processing: Process the raw data using appropriate software to obtain the final spectra.
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IR Spectroscopy:
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Sample Preparation: As the compound is a liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
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Data Acquisition: Record the spectrum using a Fourier-transform infrared (FTIR) spectrometer.
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Data Processing: Perform a background correction and obtain the transmittance or absorbance spectrum.
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Mass Spectrometry:
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Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and analysis.
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Ionization: Use a suitable ionization technique, such as electron ionization (EI).
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Data Acquisition: Scan a relevant mass-to-charge (m/z) range to detect the molecular ion and fragment ions.
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Biological Activity and Signaling Pathways
There is currently no information available in the scientific literature regarding the biological activity or any associated signaling pathways for 2',3'-Difluoro-4'-methylacetophenone. The presence of the fluorinated acetophenone (B1666503) moiety suggests potential for biological activity, as fluorination is a common strategy in medicinal chemistry to modulate a compound's properties.[1][5][6] Further research is required to explore any potential therapeutic applications.
Safety and Handling
Based on available safety data, 2',3'-Difluoro-4'-methylacetophenone is classified with the following hazard statements:
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
2',3'-Difluoro-4'-methylacetophenone is a fluorinated aromatic ketone with potential applications in chemical synthesis and drug discovery. While its basic molecular identity is established, a comprehensive understanding of its physicochemical properties, a validated synthetic protocol, and its biological activity are currently lacking. The information provided in this guide, based on known data and established chemical principles, serves as a foundation for researchers and professionals interested in further investigating this compound. Experimental validation of the proposed synthesis and a thorough characterization of the compound's properties are necessary next steps for its potential application.
References
- 1. nbinno.com [nbinno.com]
- 2. chemuniverse.com [chemuniverse.com]
- 3. chemscene.com [chemscene.com]
- 4. 3',4'-Difluoro-2'-methylacetophenone | C9H8F2O | CID 121591783 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. The effect of fluorine substitution on the physicochemical properties and the analgesic activity of paracetamol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
